molecular formula C17H14N4O4 B11117425 4-methyl-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-methyl-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11117425
M. Wt: 338.32 g/mol
InChI Key: PGEDGWIIPYIIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features an indole core, which is a significant structure in many natural products and pharmaceuticals. The presence of nitro and oxo groups in the structure suggests potential biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with an appropriate indole derivative under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the oxo group would yield a carboxylic acid derivative .

Scientific Research Applications

4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its indole core, which is a significant pharmacophore in many biologically active compounds. The combination of nitro and oxo groups further enhances its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]-4-methylbenzamide

InChI

InChI=1S/C17H14N4O4/c1-9-3-5-11(6-4-9)16(22)20-19-15-13-8-12(21(24)25)7-10(2)14(13)18-17(15)23/h3-8,18,23H,1-2H3

InChI Key

PGEDGWIIPYIIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3C)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.